2-Iodopropane

Übersicht

Beschreibung

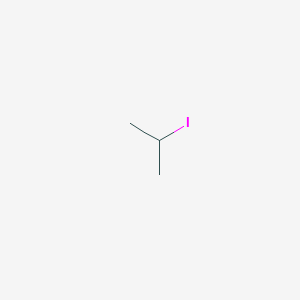

2-Iodopropane (CAS 75-30-9), also known as isopropyl iodide, is a halogenated alkane with the molecular formula C₃H₇I and a molecular weight of 169.99 g/mol. It is a clear, colorless to pale yellow liquid with a boiling point of 87–90°C, a density of 1.703 g/mL, and a refractive index of 1.497–1.499 . Its low solubility in water and miscibility with organic solvents like ethanol and chloroform make it a versatile alkylating agent in organic synthesis. Applications include the modification of phenols, alcohols, amines, and heterocyclic compounds , as well as its role in polymer chemistry, where it facilitates Kumada chain-growth polymerization .

Vorbereitungsmethoden

Red Phosphorus–Iodine Method with Isopropanol

Reaction Mechanism and Procedure

The reaction between isopropanol, iodine, and red phosphorus proceeds via in situ generation of phosphorus triiodide (PI₃), which reacts with isopropanol to form 2-iodopropane and hypophosphorous acid (H₃PO₂) . The overall stoichiometry is:

-

Reagents : Isopropanol (0.25 mol), iodine (0.25 mol), red phosphorus (0.092 mol).

-

Setup : A 100 mL flask equipped with a reflux condenser and stirrer.

-

Process :

-

Iodine and isopropanol are combined without full dissolution.

-

Red phosphorus is added all at once, triggering an exothermic reaction (temperature control via water bath is critical).

-

After 30 minutes of stirring, volatiles are distilled at 78–80°C.

-

The crude product is washed with aqueous Na₂S₂O₃ (to remove residual I₂) and dried over Na₂SO₄.

-

Yield and Purity :

-

Yield : 72% (30.7 g from 0.25 mol scale).

-

Purity : >99% after purification, confirmed by density (1.68 g/mL vs. literature 1.70 g/mL) and refractive index (1.498–1.499) .

Optimization Strategies

-

Stoichiometry : A 1:1 molar ratio of isopropanol to iodine minimizes byproducts. Excess alcohol reduces yield due to competing ether formation.

-

Safety : Gradual addition of red phosphorus and active cooling prevent runaway reactions .

-

Scalability : Industrial applications require continuous distillation systems to handle large-scale exothermicity.

Finkelstein Reaction: Halogen Exchange with Sodium Iodide

Traditional Approach

The Finkelstein reaction involves nucleophilic substitution of 2-bromopropane with sodium iodide in polar aprotic solvents like acetone :

Procedure :

-

Reagents : 2-bromopropane (1 mol), NaI (1.2 mol), anhydrous acetone.

-

Conditions : Reflux at 56°C for 6–8 hours under nitrogen.

-

Workup : Filtration of NaBr precipitate, solvent evaporation, and distillation (bp 89–90°C).

Yield : 85–90% (literature estimates for analogous reactions) .

Catalytic Halogen Exchange Using Alumina

Recent advances employ Na⁺-Al₂O₃ as a heterogeneous catalyst for halogen exchange between alkyl bromides and iodides :

-

Reagents : 2-bromopropane (35 mmol), 1-iodobutane (5 equiv), Na⁺-Al₂O₃ catalyst.

-

Conditions :

-

Flow rate: 0.1 mL/min.

-

Temperature: 130°C.

-

Catalyst bed: Pelletized Na⁺-Al₂O₃ (0.4–0.8 μm particles) mixed with SiC for flow uniformity.

-

-

Outcome :

Comparative Analysis of Preparation Methods

Key Findings:

-

Efficiency : The catalytic flow system achieves the highest yield (93%) but requires specialized equipment.

-

Safety : The Finkelstein reaction is safest for laboratory-scale synthesis, whereas the red phosphorus method demands rigorous thermal control.

-

Sustainability : Na⁺-Al₂O₃ catalysis aligns with green chemistry principles by eliminating solvents and enabling catalyst reuse.

Analyse Chemischer Reaktionen

2-Iodopropane undergoes various types of chemical reactions, including:

Substitution Reactions: As an alkyl iodide, this compound readily participates in nucleophilic substitution reactions. For example, it can react with nucleophiles such as hydroxide ions to form isopropanol.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene.

Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles in aqueous or alcoholic solutions.

Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

Substitution: Isopropanol, isopropyl ethers, and other substituted products.

Elimination: Propene

Wissenschaftliche Forschungsanwendungen

2-Iodopropane has a wide range of applications in scientific research:

Chemistry: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as an intermediate in the synthesis of certain drugs.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes .

Wirkmechanismus

The primary mechanism of action of 2-iodopropane involves its role as an alkylating agent. It can transfer its alkyl group to nucleophilic sites on other molecules, forming covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: 1-Iodopropane vs. 2-Iodopropane

While 1-iodopropane (primary iodide) and this compound (secondary iodide) share the molecular formula C₃H₇I , their reactivity and stability differ significantly due to the position of the iodine atom:

- Hydrolysis : In hydrolysis reactions, this compound is the dominant product, with a peak area ratio >40:1 compared to 1-iodopropane. This preference is attributed to the stability of the secondary carbocation intermediate formed during hydrolysis .

- Synthetic Utility : this compound is favored in alkylation reactions requiring isopropyl groups, such as the synthesis of benzimidazolium salts or fluorescent protein labels , while 1-iodopropane is used for linear propyl substitutions.

Table 1: Comparison of 1-Iodopropane and this compound

Halogen-Substituted Propane Derivatives

The identity of the halogen atom (e.g., iodine vs. fluorine) significantly impacts physical properties and reactivity:

- Boiling Points : this compound has a higher boiling point (87–90°C) than 2-fluoropropane (−10°C ) due to stronger London dispersion forces from iodine’s larger atomic radius .

- Reactivity : Iodine’s weaker bond strength compared to fluorine makes this compound more reactive in nucleophilic substitutions. For example, it efficiently participates in protein alkylation for site-specific modifications, whereas fluorinated analogs are less reactive .

Table 2: Halogen-Substituted Propane Derivatives

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| This compound | 87–90 | 169.99 | Alkylation, polymerization |

| 2-Fluoropropane | −10 | 78.07 | Refrigerants, solvents |

| 2-Bromopropane | 59–60 | 122.99 | Intermediate in Grignard reagents |

Other Alkyl Iodides: Chain Length and Branching

Alkyl iodides vary in applications based on chain length and branching:

- Methyl vs. Isopropyl Groups : Iodomethane (CH₃I) is a common methylating agent, while this compound introduces bulkier isopropyl groups, which can influence steric effects in ligand design for gold catalysts .

- Environmental Impact : Short-chain iodides like iodomethane and this compound contribute more to atmospheric iodine flux than longer-chain analogs (e.g., iodobutanes) due to their volatility and lower solubility .

Isotopic Analogs: this compound-d7

The deuterated form, This compound-d7 (C₃D₇I), is used in isotopic labeling studies to track reaction mechanisms. It has a molecular weight of 177.04 g/mol and is critical in synthesizing fluorogenic substrates for human chitinase studies .

Biologische Aktivität

2-Iodopropane, also known as isopropyl iodide, is an organic compound with the formula . It has garnered interest in various fields due to its biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

This compound is classified as a halogenated alkane. Its structure allows it to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds. The presence of iodine not only contributes to its reactivity but also influences its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of iodinated hydrocarbons, including this compound. Research indicates that iodinated compounds can effectively inhibit biofilm formation and bacterial growth. For instance, a study screened 22 iodinated hydrocarbons for their antibiofilm activity against Vibrio parahaemolyticus and Staphylococcus aureus, revealing that certain compounds could disrupt biofilm formation and reduce virulence factors such as motility and hemolytic activity .

Table 1: Antibacterial Activity of Iodinated Hydrocarbons

| Compound | MIC (µg/mL) | Bactericidal Effect | Pathogen |

|---|---|---|---|

| This compound | 50 | Yes | Vibrio parahaemolyticus |

| Iodopropynyl Butylcarbamate (IPBC) | 50 | Yes | Staphylococcus aureus |

Anticancer Properties

The potential of this compound as an anticancer agent has been explored through various studies. Its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells. For example, modifications of related iodinated compounds have demonstrated significant cytotoxicity against breast cancer cell lines in vitro .

Case Study: Anticancer Activity Analysis

A systematic study evaluated the anticancer effects of this compound derivatives on human breast cancer cell lines MCF-7 (ER+) and SK-BR-3 (HER2+). The results indicated that specific structural modifications enhanced the cytotoxicity and selectivity towards cancer cells.

- Compound Structure : The introduction of functional groups significantly influenced the biological activity.

- Findings : Certain derivatives exhibited up to a twofold increase in potency compared to parent compounds.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets leading to disruption of cellular functions. For instance, its ability to form reactive intermediates can lead to oxidative stress within bacterial cells, ultimately resulting in cell death. Additionally, studies suggest that conformational changes in the compound may affect its reactivity and interaction with biological macromolecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-iodopropane in laboratory settings?

- Methodological Answer : this compound is commonly synthesized via nucleophilic substitution. One approach involves reacting acetone with iodine in the presence of sodium iodide (NaI) or hydrochloric acid (HCl), substituting a methyl group with iodine . Alternatively, alkylation reactions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature or elevated temperatures (e.g., 60°C) are effective for introducing the iodine moiety . For reproducibility, ensure stoichiometric control and inert atmospheric conditions to minimize side reactions.

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Density : 1.696–1.704 g/mL (critical for solvent layering and phase separation) .

- Refractive Index : 1.4987–1.4997 at 20°C (useful for purity assessment via refractometry) .

- Solubility : Sparingly soluble in water but miscible with alcohols and ethers (dictates solvent choice for reactions) .

- Stability : Discolors upon light/air exposure; store under inert gas (e.g., N₂) with copper stabilizers to inhibit decomposition .

Q. How should this compound be handled safely in laboratory environments?

- Methodological Answer :

- Storage : Use amber glassware, maintain temperatures below 25°C, and stabilize with copper to reduce iodide liberation .

- Ventilation : Employ fume hoods due to volatile organic compound (VOC) emissions and potential respiratory irritation .

- Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to minimize environmental release .

Advanced Research Questions

Q. How can reaction pathways involving this compound in organometallic syntheses be elucidated?

- Methodological Answer : Use ³¹P NMR spectroscopy (161.98 MHz) to monitor ligand-exchange reactions. For example, in reactions with [Cp*Fe(η⁴-P₅EtiPr)], track phosphorus coordination shifts to identify intermediates . Coupled with isotopic labeling (e.g., deuterated this compound-d₆), this method clarifies kinetic vs. thermodynamic product formation .

Q. What strategies resolve discrepancies in reported thermodynamic data for this compound?

- Methodological Answer : Validate heat capacity (Cp) using differential scanning calorimetry (DSC) or drop calorimetry. Literature reports a Cp of 0.8077 J/g·K at 298.15 K, but variations arise from purity (>99.9% required) and measurement techniques (e.g., adiabatic vs. isothermal) . Cross-reference with gas chromatography (GC) purity assays to isolate experimental error .

Q. How can residual this compound be quantified in complex reaction mixtures?

- Methodological Answer : Employ headspace gas chromatography (HS-GC) with flame ionization detection (FID) for volatile analytes. Calibrate against internal standards (e.g., n-decane) and validate limit of detection (LOD) ≤ 10 ppm . For non-volatile matrices, use ³¹P NMR with PPh₃ as an internal standard to quantify unreacted iodide species .

Q. What catalytic systems enhance the efficiency of this compound in alkylation reactions?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu) under Ullmann-type conditions to accelerate C–I bond activation. Optimize solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to favor SN2 mechanisms . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for rapid iteration .

Q. Data Contradiction and Validation

Q. How do conflicting solubility profiles of this compound impact solvent selection?

- Methodological Answer : While this compound is reported as "sparingly soluble" in water , trace moisture can hydrolyze it to isopropyl alcohol. Pre-dry solvents (e.g., molecular sieves in THF) and confirm solubility via cloud-point titration. Discrepancies may arise from stabilizers (e.g., copper) altering interfacial properties .

Q. Why do NMR yields differ from gravimetric yields in this compound reactions?

- Methodological Answer : NMR yields (using PPh₃ as an internal standard) may overestimate product formation due to residual solvent peaks or paramagnetic impurities. Cross-validate with gravimetric analysis after column chromatography and elemental analysis (EA) for iodine content .

Q. Experimental Design Considerations

Q. How to design a kinetic study for this compound in substitution reactions?

Eigenschaften

IUPAC Name |

2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOJHQHASLBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058788 | |

| Record name | Propane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |

| Record name | Isopropyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.1 [mmHg] | |

| Record name | Isopropyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-30-9 | |

| Record name | Isopropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.